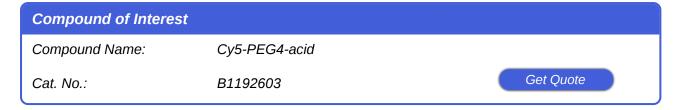


An In-depth Technical Guide to Cy5-PEG4-acid: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cy5-PEG4-acid**, a fluorescent labeling reagent widely used in biomedical research and drug development. It details the chemical structure, physicochemical and optical properties, and provides a representative protocol for its application in bioconjugation.

Core Chemical and Physical Properties

Cy5-PEG4-acid is a bifunctional molecule that combines the far-red fluorescent properties of the Cyanine5 (Cy5) dye with a hydrophilic polyethylene glycol (PEG) spacer, terminating in a carboxylic acid group. This combination of features makes it a versatile tool for labeling biomolecules.

Table 1: Physicochemical Properties of Cy5-PEG4-acid



| Property | Value | Reference |
|--------------------|---|-----------|
| Chemical Formula | C43H60CIN3O7 | [1][2] |
| Molecular Weight | ~766.4 g/mol | [1][2] |
| IUPAC Name | 1-(1-carboxy-16-oxo-3,6,9,12-tetraoxa-15-azahenicosan-21-yl)-3,3-dimethyl-2-((1E,3E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-3H-indol-1-ium chloride | [2] |
| CAS Number | Not consistently assigned. Some vendors report "NONE". | [2] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in DMSO, DMF, DCM, and Water.[2] | [2] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry, dark environment.[2] | [2] |

Optical Properties

The Cy5 fluorophore exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.

Table 2: Optical Properties of Cy5-PEG4-acid

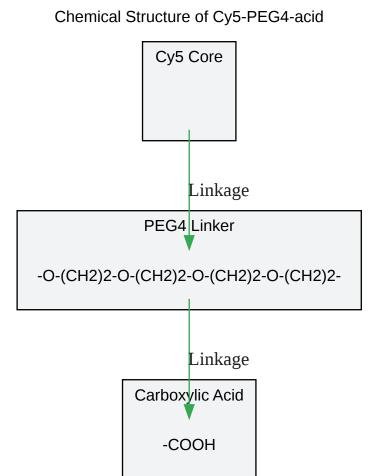


| Property | Value | Reference |
|----------------------------------|--|-----------|
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~667 nm | [2] |
| Molar Extinction Coefficient (ε) | ~250,000 cm $^{-1}$ M $^{-1}$ at ~646 nm (for the core Cy5 acid) | [3] |
| Quantum Yield (Φ) | ~0.2 (for the core Cy5 acid) | [3] |

Chemical Structure and Reactivity

The terminal carboxylic acid group of **Cy5-PEG4-acid** can be activated to react with primary amines on biomolecules, such as the lysine residues on proteins, to form stable amide bonds. This reaction is typically facilitated by the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance coupling efficiency and stability of the reactive intermediate.





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Caption: General representation of the **Cy5-PEG4-acid** structure.

Experimental Protocols

The following is a representative, two-step protocol for the conjugation of **Cy5-PEG4-acid** to a protein containing primary amines using EDC and Sulfo-NHS chemistry.

Materials and Reagents

- Protein of interest (in an amine-free buffer, e.g., PBS, MES, or HEPES)
- Cy5-PEG4-acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

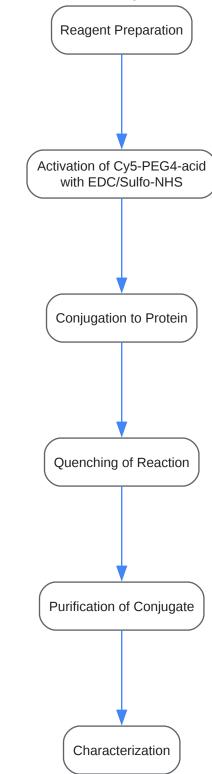


- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Experimental Workflow



Bioconjugation Workflow of Cy5-PEG4-acid to a Protein



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Caption: Logical workflow for protein labeling with Cy5-PEG4-acid.



Detailed Methodology

Step 1: Reagent Preparation

- Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate buffer via dialysis or buffer exchange chromatography.
- Cy5-PEG4-acid Stock Solution: Immediately before use, dissolve Cy5-PEG4-acid in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- EDC and Sulfo-NHS Solutions: Prepare solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL each. These solutions should be prepared fresh as EDC is moisture-sensitive.

Step 2: Activation of Cy5-PEG4-acid

- In a microcentrifuge tube, combine a desired molar excess of the Cy5-PEG4-acid stock solution with the EDC and Sulfo-NHS solutions. A 10-20 fold molar excess of the dye and coupling reagents over the protein is a common starting point.
- Incubate the mixture for 15-30 minutes at room temperature, protected from light. This step
 activates the carboxylic acid group of the Cy5-PEG4-acid to form a more reactive Sulfo-NHS
 ester.

Step 3: Conjugation to the Protein

- Add the activated Cy5-PEG4-acid mixture to the protein solution.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle
 mixing and protected from light. The optimal reaction time may need to be determined
 empirically.

Step 4: Quenching the Reaction

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.



 Incubate for 30 minutes at room temperature. This will quench any unreacted Sulfo-NHS esters.

Step 5: Purification of the Conjugate

- Remove unreacted dye and byproducts from the labeled protein using a suitable purification method.
 - Size-Exclusion Chromatography (SEC): A common and effective method for separating the larger protein-dye conjugate from smaller, unreacted molecules.
 - Dialysis: Suitable for larger sample volumes, dialyze against an appropriate buffer (e.g., PBS) with several buffer changes.

Step 6: Characterization of the Conjugate

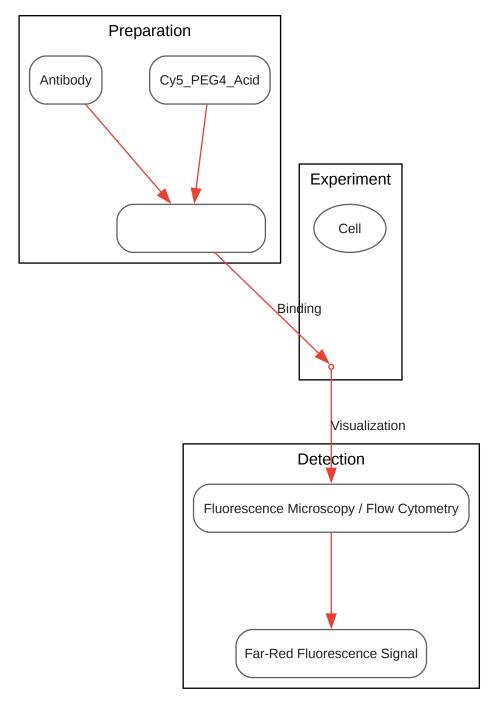
- Degree of Labeling (DOL): Determine the average number of dye molecules conjugated per protein molecule. This can be calculated using the following formula after measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5):
 - Protein Concentration (M) = (A280 (A650 * CF)) / ε protein
 - Dye Concentration (M) = A650 / ε_dye
 - DOL = Dye Concentration / Protein Concentration (CF is a correction factor for the absorbance of the dye at 280 nm, and ε is the molar extinction coefficient)
- Functional Analysis: Perform an appropriate assay to confirm that the biological activity of the protein is retained after labeling.

Signaling Pathway and Application Visualization

Cy5-PEG4-acid is not directly involved in signaling pathways but is a tool to visualize and track molecules that are. For instance, if a labeled antibody is used to detect a cell surface receptor, the subsequent signaling cascade can be studied.



Application in Receptor Binding Studies



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Caption: Use of Cy5-labeled antibody for cell surface receptor detection.

This guide provides a foundational understanding of **Cy5-PEG4-acid** for its effective application in research and development. For specific applications, optimization of the labeling and



purification protocols is recommended.

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